molecular formula C7H8BrNO B2501044 2-(3-Bromopyridin-4-YL)ethanol CAS No. 229184-00-3

2-(3-Bromopyridin-4-YL)ethanol

Cat. No.: B2501044
CAS No.: 229184-00-3
M. Wt: 202.051
InChI Key: INZATZQYSAGDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromopyridin-4-YL)ethanol is a versatile chemical compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the third position and the ethanol group is attached to the fourth position of the pyridine ring. This compound is widely used in various scientific research fields due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-YL)ethanol typically involves the bromination of 4-pyridyl ethanol. One common method is the reaction of 4-pyridyl ethanol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-4-YL)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-(3-Bromopyridin-4-YL)acetaldehyde or 2-(3-Bromopyridin-4-YL)acetic acid.

    Reduction: 2-(4-Pyridyl)ethanol.

    Substitution: 2-(3-Aminopyridin-4-YL)ethanol or 2-(3-Thiopyridin-4-YL)ethanol.

Scientific Research Applications

2-(3-Bromopyridin-4-YL)ethanol is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-4-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanol group contribute to its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyridin-4-YL)ethanol: Similar structure but with a chlorine atom instead of bromine.

    2-(3-Fluoropyridin-4-YL)ethanol: Similar structure but with a fluorine atom instead of bromine.

    2-(3-Iodopyridin-4-YL)ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(3-Bromopyridin-4-YL)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-(3-bromopyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZATZQYSAGDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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